REACTION_CXSMILES
|
O=S(Cl)[Cl:3].[CH:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([CH2:12][C@H:13]([NH2:17])[C:14]([OH:16])=[O:15])[CH:6]=1.[CH3:18][CH2:19]O>>[NH2:17][CH:13]([CH2:12][C:7]1[CH:6]=[CH:5][CH:10]=[C:9]([OH:11])[CH:8]=1)[C:14]([O:16][CH2:18][CH3:19])=[O:15].[ClH:3]
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |